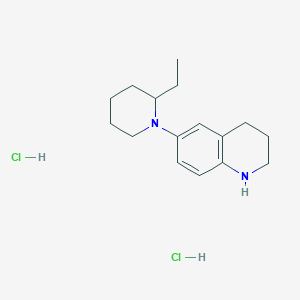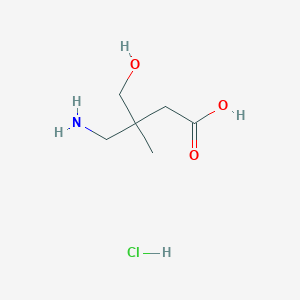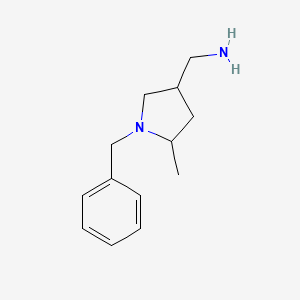
(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine
Overview
Description
“(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1423031-29-1 . It has a molecular weight of 204.32 and its IUPAC name is (1-benzyl-5-methyl-3-pyrrolidinyl)methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-11-7-13(8-14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates that the compound has a complex structure with a benzyl group attached to a pyrrolidine ring.Physical And Chemical Properties Analysis
“(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Chemical Inhibitors and Drug Interactions
One major application of chemicals similar to (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine in scientific research involves their use as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. This application is crucial for understanding drug metabolism and potential drug-drug interactions (DDIs) when multiple drugs are coadministered. The selectivity of chemical inhibitors for specific CYP isoforms aids in predicting DDIs, with various inhibitors identified for their potency and selectivity, contributing to a comprehensive understanding of drug metabolism and safety profiles (Khojasteh et al., 2011).
Behavioral Pharmacology
Research into compounds structurally similar to (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine has extended into behavioral pharmacology, particularly regarding their anxiolytic and antidepressant potential. For example, the selective 5-hydroxytryptamine (HT)1B antagonist AR-A000002 has been investigated for its therapeutic utility in treating anxiety and affective disorders, demonstrating significant potential in preclinical models (Hudzik et al., 2003).
Neurochemistry and Neurotoxicity Studies
The study of neurotoxic substances and their effects on the brain is another critical area of research. Investigations into compounds like MDMA (3,4-Methylenedioxymethamphetamine), though not directly (1-Benzyl-5-methylpyrrolidin-3-yl)methanamine, offer insights into the neurochemical and neurotoxic effects of psychoactive substances, elucidating the acute and long-term changes in neurotransmitter systems (McKenna & Peroutka, 1990).
Pharmacological and Toxicological Reviews
Comprehensive reviews of the pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics of related tryptamines, such as 5-MeO-DALT, emphasize the importance of documenting both fatal and non-fatal instances to build a scientific evidence base for these drugs. This contributes to understanding their impact on human health and safety (Corkery et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H314, and H335 . These indicate that it can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-benzyl-5-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-13(8-14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKDUYMXXPICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)
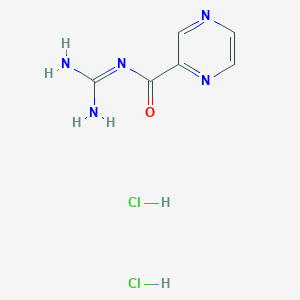
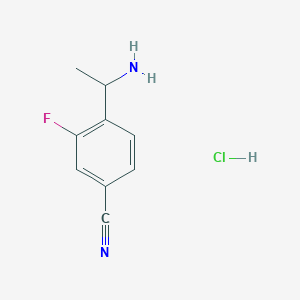
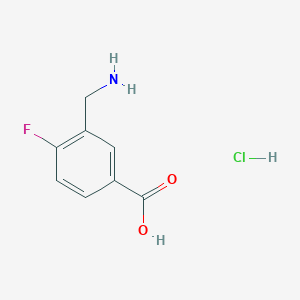
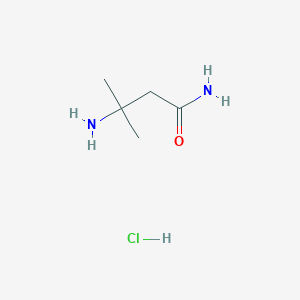
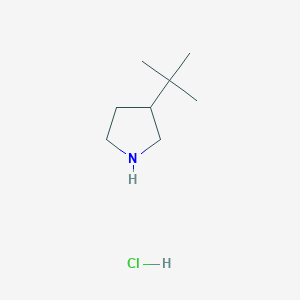
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
